7-Methyloctanal

説明

IUPAC Nomenclature and Systematic Classification

The compound this compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the name directly reflects its structural components. The name can be broken down as follows:

- "octanal" - indicating an eight-carbon chain with an aldehyde functional group at position 1

- "7-methyl" - designating a methyl (CH3) substituent attached to the 7th carbon of the main chain

This compound belongs to the class of medium-chain aldehydes, which are characterized by a chain length containing between 6 and 12 carbon atoms. The compound is also known by several synonyms including isononanal, isononan-1-al, and isononylaldehyde. These alternative names reflect its nine-carbon structure in a different naming convention.

Table 1: Nomenclature and Identifiers for this compound

| Name or Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Common Synonyms | Isononanal, Isononan-1-al, Isononylaldehyde |

| CAS Registry Numbers | 49824-43-3, 35127-50-5, 5448-65-7 |

| European Community Numbers | 256-496-6, 252-388-8 |

| InChI Key | JRPPVSMCCSLJPL-UHFFFAOYSA-N |

| Molecular Formula | C9H18O |

The compound has been registered with multiple Chemical Abstracts Service numbers, with 49824-43-3 being the primary CAS number. This multiplicity of identifiers reflects its recognition across various chemical databases and literature sources.

Molecular Formula and Structural Isomerism

This compound has the molecular formula C9H18O, which indicates it contains 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom. The oxygen atom is part of the aldehyde functional group (CHO) located at one end of the carbon chain.

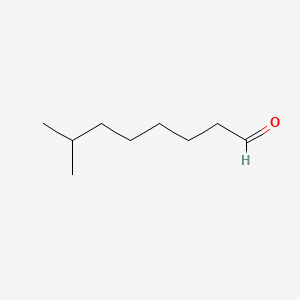

In SMILES notation, a linear text representation of molecular structures, this compound is written as CC(C)CCCCCC=O. This notation shows a straight chain with the branch at carbon 7, counting from the aldehyde carbon. The structure can be visualized as a primary aldehyde with a methyl branch near the terminal end of the carbon chain opposite to the aldehyde group.

The molecular formula C9H18O permits numerous structural isomers, which share the same atomic composition but differ in their atomic arrangement. For aldehydes with this formula, isomers include:

Table 2: Notable Structural Isomers of this compound

| Isomer | Description |

|---|---|

| Nonanal | Linear 9-carbon aldehyde without branching |

| 2-Methyloctanal | Methyl branch at position 2 (near the aldehyde group) |

| 6-Methyloctanal | Methyl branch at position 6 (middle of the chain) |

| 3-Ethylheptanal | Ethyl branch at position 3 |

| 4,4-Dimethylheptanal | Two methyl groups at position 4 |

| 3,3-Dimethylheptanal | Two methyl groups at position 3 |

The structural arrangement in this compound, with its specific branching pattern, confers unique physical and chemical properties that distinguish it from its isomers. The position of the methyl group at carbon 7 affects properties such as boiling point, density, and reactivity.

Stereochemical Considerations and Conformational Analysis

From a stereochemical perspective, this compound does not contain any chiral centers that would lead to optical isomerism. The carbon at position 7 is connected to two identical methyl groups (forming an isopropyl group), making it symmetrical with respect to these substituents.

The absence of chiral centers means that this compound does not exhibit optical activity, unlike some other branched aldehydes that may contain asymmetric carbon atoms. This property simplifies its stereochemical profile compared to molecules with similar carbon skeletons but different substitution patterns.

Conformationally, this compound can adopt multiple spatial arrangements due to rotation around carbon-carbon single bonds. The most energetically favorable conformations typically minimize steric interactions between non-bonded atoms. The presence of the methyl branch at position 7 introduces steric constraints that influence the molecule's preferred conformations.

The aldehyde group (CHO) at position 1 has a planar geometry due to the carbonyl double bond, which restricts rotation around the C=O bond. This planar arrangement affects the conformational preferences of the adjacent carbon atoms, creating a region of rigidity at one end of the molecule while allowing flexibility along the carbon chain.

Comparative Analysis with Linear Octanal Isomers

Comparing this compound with linear aldehydes such as octanal and nonanal provides insights into how methyl branching affects molecular properties.

Table 3: Comparative Physical Properties of Related Aldehydes

| Property | This compound | Octanal | Nonanal |

|---|---|---|---|

| Molecular Formula | C9H18O | C8H16O | C9H18O |

| Molecular Weight | 142.24 g/mol | 128.21 g/mol | 142.24 g/mol |

| Boiling Point | 183.7°C at 760 mmHg | 168°C | Similar to this compound |

| Density | 0.813 g/cm³ | 0.8211 g/cm³ | Not available in search results |

| Flash Point | 58.9°C | Not available in search results | Not available in search results |

| LogP (calculated) | 2.79 | Not available in search results | Not available in search results |

Several key differences emerge from this comparison:

Molecular Size and Shape: While this compound and nonanal share the same molecular formula and weight, the branching in this compound creates a more compact structure compared to the linear arrangement in nonanal. This affects molecular packing and intermolecular interactions.

Boiling Point: this compound has a higher boiling point (183.7°C) than octanal (168°C). This difference reflects both the higher molecular weight of this compound and the effects of branching on intermolecular forces.

Density: The slight difference in density between this compound (0.813 g/cm³) and octanal (0.8211 g/cm³) suggests that molecular packing is influenced by the methyl branch.

Reactivity: While the aldehyde functional group remains the primary reactive site in both compounds, the presence of the methyl branch in this compound can cause subtle differences in reactivity due to steric effects, particularly in reactions involving approach to the carbonyl carbon.

Spectroscopic Properties: The branching in this compound results in distinctive spectroscopic signatures that differentiate it from linear isomers. In nuclear magnetic resonance spectroscopy, the methyl branch creates characteristic splitting patterns and chemical shifts.

The specific location of the methyl branch at position 7 in this compound, being relatively distant from the reactive aldehyde group, means that the electronic effects of branching on the aldehyde reactivity are minimal. However, the overall molecular shape, polarity, and physical properties are significantly influenced by this structural feature.

Structure

3D Structure

特性

IUPAC Name |

7-methyloctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPPVSMCCSLJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956560 | |

| Record name | 7-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49824-43-3, 35127-50-5 | |

| Record name | 7-Methyloctanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49824-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isononan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035127505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyloctanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049824433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyloctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-methyloctanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学的研究の応用

Applications in Fragrance and Flavoring

One of the primary applications of 7-methyloctanal is in the fragrance industry . Its pleasant aroma, which resembles that of fresh fruits and flowers, makes it suitable for use in perfumes and flavoring agents. The compound's olfactory properties have been studied extensively, revealing its role as a volatile compound that contributes to recognition cues in animal behavior, particularly in sheep . This biological activity underscores its potential utility in developing fragrances that mimic natural scents.

Biological Significance

Research has indicated that this compound may play a role in olfactory signaling . It has been identified as a significant component in the recognition cues between ewes and their lambs, facilitating maternal bonding . This aspect highlights its importance not only in commercial applications but also in understanding animal communication and behavior.

Potential Interactions in Pharmaceuticals

Emerging studies suggest that this compound may interact synergistically with other compounds, enhancing their effects or altering their stability. For example:

- It has been noted to prevent dehydration reactions when combined with certain substances, indicating potential applications in formulations requiring moisture retention .

- Further research into its interactions could elucidate additional applications in pharmaceuticals and agrochemicals.

- Olfactory Recognition Study : A study demonstrated that this compound is part of the volatile compounds contributing to maternal recognition cues in sheep. This research provides insights into how specific compounds can influence animal behavior .

- Fragrance Development : In fragrance formulation studies, this compound was highlighted for its ability to enhance scent profiles when combined with other fragrance compounds, showcasing its utility in creating complex aromatic blends .

- Pharmaceutical Applications : Preliminary research indicates that formulations containing this compound may exhibit improved stability and efficacy when used alongside specific active ingredients, suggesting further exploration into its pharmaceutical potential .

類似化合物との比較

Structural and Functional Group Differences

7-Methyloctanal vs. 7-Methyloctanoic Acid

Structural Analysis :

- This compound: The aldehyde group confers reactivity in oxidation and nucleophilic addition reactions.

- 7-Methyloctanoic Acid: The carboxylic acid group enables hydrogen bonding, increasing solubility in polar solvents. It is used as a surfactant and intermediate in synthesizing esters for fragrances and polymers .

This compound vs. Straight-Chain Nonanal

- Branching: this compound’s methyl group disrupts molecular packing, likely reducing melting/boiling points compared to nonanal.

- Reactivity: Linear aldehydes like nonanal may exhibit higher polarity and reactivity in certain reactions due to unhindered access to the aldehyde group.

Challenges in Comparative Analysis

- Data Gaps : The evidence lacks explicit data on physical properties (e.g., boiling points, solubility) for this compound and its isomers, limiting direct comparisons.

- Nomenclature Conflicts: Multiple CAS numbers (e.g., 35127-50-5 vs. 49824-43-3) for this compound highlight inconsistencies in chemical registries .

準備方法

Hydroformylation of Octene Derivatives

Hydroformylation, or the oxo process, is the most widely employed industrial method for synthesizing this compound. This reaction involves the addition of carbon monoxide (CO) and hydrogen (H₂) to an olefin substrate in the presence of a transition metal catalyst, typically cobalt or rhodium. For instance, a patent by outlines a two-stage process starting with the dehydration of 2-ethylhexanol to produce an octene mixture, followed by hydroformylation under high-pressure conditions (19 MPa) at 140°C. The rhodium-catalyzed reaction achieves a high conversion rate, yielding a mixture of isononanal isomers.

Reaction Conditions:

- Catalyst: Rhodium 2-ethylhexanoate (5 ppm relative to octene).

- Temperature: 140°C.

- Pressure: 19 MPa (H₂/CO molar ratio = 1:1).

- Yield: >90% aldehyde selectivity.

This method benefits from high selectivity and scalability but requires stringent control over catalyst activity and syngas composition to minimize byproducts such as alcohols or alkanes.

Isomerization and Oxidation of Isooctanol

An alternative approach involves the isomerization of isooctanol (3,5,5-trimethylhexanol) followed by oxidation. A Chinese patent describes a catalytic system comprising transition metal oxides (e.g., CuO, Al₂O₃) and alkaline earth metals (e.g., MgO, CaO) to facilitate the isomerization of isooctanol to intermediate aldehydes. The process operates at 200–320°C and 0.1–1.0 MPa, with a space velocity of 0.5–2.0 h⁻¹. Post-isomerization, the aldehyde is purified via distillation to isolate this compound.

Catalyst Composition (Example from):

| Component | Percentage (wt%) |

|---|---|

| Copper oxide | 40% |

| Aluminum oxide | 40% |

| Zirconium oxide | 10% |

| Magnesium oxide | 10% |

This method emphasizes cost-effectiveness due to the use of non-precious metal catalysts but faces challenges in achieving high regioselectivity.

Catalytic Systems and Optimization

Transition Metal Catalysts in Hydroformylation

Rhodium-based catalysts dominate hydroformylation due to their superior activity and selectivity. In the process described by, rhodium 2-ethylhexanoate enables a turnover number (TON) exceeding 10,000 under optimized conditions. The catalyst is recovered from the reaction mixture and recycled, reducing operational costs. Comparatively, cobalt catalysts, though cheaper, require higher pressures (20–30 MPa) and temperatures (150–180°C), making them less favorable for large-scale production.

Mixed Oxide Catalysts in Isomerization

The preparation of mixed oxide catalysts, as detailed in, involves co-precipitation of metal nitrates (e.g., Cu(NO₃)₂, Al(NO₃)₃) with sodium carbonate. The resulting precipitate is calcined at 600–700°C to form a porous structure with high surface area (>150 m²/g). Catalytic testing reveals that Cu-Al-Mg-O systems exhibit 85% conversion of isooctanol at 280°C, with this compound selectivity of 78%.

- Dissolve metal nitrates in aqueous solution.

- Precipitate hydroxides using Na₂CO₃ (pH 7–8).

- Filter, wash, and dry the precipitate (110°C, 18–24 h).

- Calcinate at 600°C for 6 h.

Analytical Characterization of this compound

The structural identity and purity of synthesized this compound are verified using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. For instance, reports GC analysis of hydroformylation products, identifying isononanal isomers via retention time matching. The molecular structure is further confirmed by ¹H-NMR signals at δ 9.65 ppm (aldehyde proton) and δ 1.20–1.45 ppm (branched methyl groups).

- Molecular Formula: C₉H₁₈O.

- MS (m/z): 142.24 (M⁺).

- IR (cm⁻¹): 1720 (C=O stretch), 2820 (C-H aldehyde).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methyloctanal, and how can their efficiency be experimentally validated?

- Methodology: Key routes include hydroformylation of 7-methyl-1-octene or oxidation of 7-methyloctanol. Validate efficiency by comparing yields (GC-MS quantification), reaction time, and purity (NMR, IR spectroscopy). Include control experiments and statistical analysis (e.g., ANOVA) to assess reproducibility . For novel methods, provide full synthetic details (reagents, catalysts, conditions) and purity criteria (e.g., ≥95% by HPLC) .

Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?

- Methodology: Use gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and identification. Confirm structural assignments via H/C NMR and FT-IR for functional groups. For trace analysis, employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Cross-validate results with reference standards and replicate measurements to minimize instrumental error .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

- Methodology: Re-measure properties using standardized protocols (e.g., ASTM methods for boiling point). Compare results with literature values, accounting for experimental variables (purity, instrumentation). Statistically analyze data to identify outliers and propose corrections. Document all conditions (pressure, solvent grade) to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of this compound in catalytic systems?

- Methodology: Use density functional theory (DFT) calculations to model transition states and intermediates in hydroformylation or oxidation pathways. Validate computational results with kinetic isotope effects (KIE) experiments and in situ spectroscopy (e.g., Raman). Compare catalytic performance of chiral ligands to assess enantioselectivity .

Q. How do environmental factors (pH, temperature) influence the stability and degradation pathways of this compound in aqueous systems?

- Methodology: Conduct accelerated stability studies under controlled conditions (e.g., varying pH 3–9, 25–60°C). Monitor degradation products via LC-MS and identify intermediates using high-resolution mass spectrometry (HRMS). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。